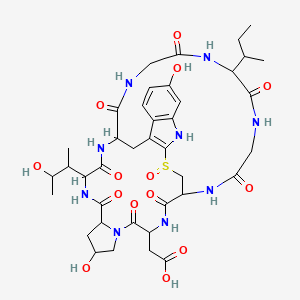![molecular formula C12H9N3O B3031338 4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole CAS No. 256348-46-6](/img/structure/B3031338.png)
4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole
Vue d'ensemble
Description
The compound "4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole" is a derivative of oxadiazole and carbazole, which are heterocyclic compounds with potential pharmacological properties. Oxadiazoles are known for their diverse biological activities, and carbazole derivatives have been studied for their pharmacological relevance, particularly in the context of GABA receptors . The synthesis and characterization of such compounds are of interest due to their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of oxadiazole derivatives can be achieved through various methods. For instance, the reaction of aromatic aldehydes with carbohydrazides can lead to the formation of carbazole-oxadiazole derivatives . Similarly, the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirine with carbohydrazides can yield 1,3,4-oxadiazoles and 4,5-dihydro-1,2,4-triazines . These methods demonstrate the versatility of synthetic approaches to access the oxadiazole scaffold, which can be further functionalized to obtain the desired 4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole structure.
Molecular Structure Analysis
The molecular structure of carbazole-oxadiazole derivatives is confirmed using spectroscopic techniques such as 1H-NMR and FT-IR . These techniques provide detailed information about the chemical environment of the atoms within the molecule, allowing for the confirmation of the synthesized structures. The optical properties, such as absorption and emission wavelengths, molar extinction coefficients, and quantum yields, are also important characteristics that can be measured to understand the behavior of these compounds in different solvents .
Chemical Reactions Analysis
The reactivity of oxadiazole derivatives can lead to various chemical transformations. For example, the thermal ring transformation of certain carbazole-oxadiazole derivatives can result in the formation of triazolidine-dione derivatives . Additionally, the synthesis of 1,3,4-oxadiazole derivatives from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid and their subsequent biological activity testing highlight the chemical reactivity and potential applications of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as their ionization constants and biological activity, are crucial for understanding their potential as bioactive molecules. The pKa values of oxadiazole derivatives can be close to those of GABA, indicating their potential as bioisosteres . Moreover, the antibacterial activity of certain 1,3,4-oxadiazole derivatives has been studied, suggesting their utility in developing new antibacterial agents . The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and their structural confirmation through analytical and spectral data further contribute to the understanding of their properties .
Applications De Recherche Scientifique
Synthesis and Chemical Structure
- The synthesis of various oxadiazole compounds, including structures similar to 4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole, has been a subject of research. For instance, compounds such as 5,6-dihydro-4H-imidazo[4,5-c][1,2,5]oxadiazole and N3,N3′-methylenebis-3,4-diamino-1,2,5-oxadiazole have been synthesized using formaldehyde and 3,4-diamino-1,2,5-oxadiazole in acetonitrile, highlighting the potential for diverse chemical structures in this class of compounds (Kakanejadifard et al., 2007).
Antimicrobial Properties
- Novel oxadiazole derivatives have shown potential in antimicrobial applications. A study synthesized 2-(heterylcarboxamido)-2,3-dihydro-1H-1,2,5-oxadiazolo(3,4-c)(1,3,2)diaza-phosphole-2-oxides and tested them against various microorganisms, demonstrating moderate activity in antimicrobial assays (Babu et al., 2007).
Crystal Structure Analysis
- Crystal structure analysis is another area of focus. For example, the compound octahydro-5H,12H-4,11-methano-1H,7H-bis[1,2,5]oxadiazolo[3,4-d:3′,4′-j][1,7,3,9]dioxadiazacyclododecine was synthesized and its crystal structure was determined, providing insights into the molecular arrangement of such compounds (Willer et al., 2012).
Biological Activity Studies
- Studies have also focused on the biological activities of oxadiazole derivatives. For instance, the synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid and its antibacterial activity highlights the potential of these compounds in developing new antibacterial agents (Brahmayya et al., 2018).
Application in Organic Synthesis
- The utility of oxadiazole compounds in organic synthesis is also noteworthy. Research on the application of N-acylbenzotriazoles in synthesizing 5-substituted 2-ethoxy-1,3,4-oxadiazoles demonstrates their role as valuable intermediates in organic chemistry (Wet-osot et al., 2017).
Bioisosteric Analysis
- The oxadiazole ring has been analyzed for its bioisosteric properties, such as in studies where hydroxy-1,2,5-oxadiazolyl moiety was investigated as a bioisoster of the carboxy function, with applications in designing gamma-aminobutyric acid (GABA) analogues (Lolli et al., 2006).
Antioxidant Capacity
- Research into the antioxidant properties of carbazol and 1,3,4-oxadiazol derivatives, including 6-chloro-9H-carbazol derivatives, has shown these compounds to have significant antioxidant activity, underscoring their potential in various pharmacological applications (Bordei (Telehoiu), 2021).
Orientations Futures
Propriétés
IUPAC Name |
5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-2-4-9-7(3-1)8-5-6-10-12(11(8)13-9)15-16-14-10/h1-4,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVZGMPIHSBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3=C1C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419887 | |
| Record name | 4,5-Dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole | |
CAS RN |
256348-46-6 | |
| Record name | 4,5-Dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B3031263.png)








